molecular formula C11H12ClNO B2364116 5-Tert-butyl-2-chloro-1,3-benzoxazole CAS No. 1027076-19-2

5-Tert-butyl-2-chloro-1,3-benzoxazole

Cat. No. B2364116
CAS RN: 1027076-19-2
M. Wt: 209.67
InChI Key: DSJHZFICMUDISP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Tert-butyl-2-chloro-1,3-benzoxazole is a chemical compound with the molecular formula C11H12ClNO and a molecular weight of 209.68 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 5-Tert-butyl-2-chloro-1,3-benzoxazole is 1S/C11H12ClNO/c1-11(2,3)7-4-5-9-8(6-7)13-10(12)14-9/h4-6H,1-3H3 . This indicates the presence of 11 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom in the molecule.


Physical And Chemical Properties Analysis

5-Tert-butyl-2-chloro-1,3-benzoxazole is a liquid at room temperature . It has a molecular weight of 209.68 .

Scientific Research Applications

Proteomics Research

“5-Tert-butyl-2-chloro-1,3-benzoxazole” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments to understand protein behavior and interactions.

Asymmetric Synthesis

This compound plays a role in the asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate . This is a key chiral intermediate to synthesize the side chain of the lipid-lowering drug rosuvastatin . The process exhibits high stereoselectivity, high catalytic activity, relatively mild reaction conditions, and low environmental pressure .

Biosynthesis of Rosuvastatin Intermediate

The compound is used in the biosynthesis of the rosuvastatin intermediate . Rosuvastatin is a statin drug that competitively binds to hydroxyl methylglutaryl coenzyme A (HMG-CoA) reductase and inhibits the synthesis of mevalonate . This drug can effectively lower the level of low-density lipoprotein cholesterol in plasma, thereby reducing the risk of atherosclerosis and the incidence of coronary heart diseases .

Development of Self-Sufficient Biocatalyst

Research has been conducted to develop a self-sufficient biocatalyst based on carbonyl reductase and NADP+ co-immobilization strategy . This biocatalyst achieved in situ cofactor regeneration and showed the activity recovery of 77.93% and the specific activity of 70.45 U/g . The self-sufficient biocatalyst is used for the asymmetric synthesis of (3R,5S)-CDHH .

Improvement of Carbonyl Reductase Activity

The compound is used in studies to improve the activity of a synthesized stereoselective short chain carbonyl reductase (SCR) to prepare (3R,5S)-CDHH . This process involves random mutagenesis, site-saturation mutagenesis, and combinatorial mutagenesis methods .

Chemical Synthesis

“5-Tert-butyl-2-chloro-1,3-benzoxazole” is used in chemical synthesis . It’s a key component in various chemical reactions due to its unique structure and properties .

properties

IUPAC Name

5-tert-butyl-2-chloro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-11(2,3)7-4-5-9-8(6-7)13-10(12)14-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJHZFICMUDISP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-2-chloro-1,3-benzoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.